molecular formula C13H15N3O7S B5051094 methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate

methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate

Cat. No.: B5051094
M. Wt: 357.34 g/mol
InChI Key: HCSNOKSOBLCQTI-UHFFFAOYSA-N
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Description

Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate is an organic compound that features a methionine derivative linked to a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate typically involves the reaction of methionine with a dinitrophenyl carbonyl compound. One common method is the coupling of methionine with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate can undergo various chemical reactions, including:

    Oxidation: The methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the dinitrophenyl ring can be reduced to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the carbonyl group in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives of the dinitrophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to the presence of the dinitrophenyl group, which can be used in labeling and detection assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in biochemical assays to study enzyme function and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(3,5-dimethyl-1-piperidinyl)carbonyl]methioninate
  • Methyl N-[(3,5-dinitrophenyl)carbonyl]glycinate
  • Methyl N-[(3,5-dinitrophenyl)carbonyl]alaninate

Uniqueness

Methyl N-[(3,5-dinitrophenyl)carbonyl]methioninate is unique due to the presence of both the methionine and dinitrophenyl moieties, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-[(3,5-dinitrobenzoyl)amino]-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7S/c1-23-13(18)11(3-4-24-2)14-12(17)8-5-9(15(19)20)7-10(6-8)16(21)22/h5-7,11H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSNOKSOBLCQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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